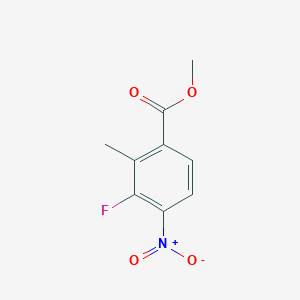

Methyl 3-fluoro-2-methyl-4-nitrobenzoate

Description

Methyl 3-fluoro-2-methyl-4-nitrobenzoate is a substituted benzoate ester featuring a fluorine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 4-position on the aromatic ring. This compound is part of a broader class of nitroaromatic esters, which are widely used in organic synthesis, agrochemicals, and pharmaceuticals due to their electron-withdrawing substituents that enhance reactivity in substitution and coupling reactions.

Properties

Molecular Formula |

C9H8FNO4 |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

methyl 3-fluoro-2-methyl-4-nitrobenzoate |

InChI |

InChI=1S/C9H8FNO4/c1-5-6(9(12)15-2)3-4-7(8(5)10)11(13)14/h3-4H,1-2H3 |

InChI Key |

FLXBQNQUQCHDOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-2-methyl-4-nitrobenzoate typically involves the nitration of methyl 3-fluoro-2-methylbenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2-methyl-4-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as hydroxide ions, amines.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: Methyl 3-fluoro-2-methyl-4-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Methyl 3-fluoro-2-carboxy-4-nitrobenzoate.

Scientific Research Applications

Organic Synthesis

Methyl 3-fluoro-2-methyl-4-nitrobenzoate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives that exhibit biological activity. The compound can undergo nucleophilic substitution reactions, which are critical for constructing more complex molecular frameworks. For instance, it has been involved in the synthesis of dual inhibitors targeting bacterial topoisomerases, which are essential for bacterial DNA replication .

Key Reactions:

- Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of different functional groups.

- Formation of New Compounds: It can be transformed into other useful compounds through various chemical reactions, enhancing its utility in synthetic pathways.

Pharmaceutical Development

The pharmaceutical potential of this compound is noteworthy due to its biological activities. Research indicates that derivatives of this compound may exhibit antibacterial and antifungal properties, making it a candidate for drug development.

Biological Activities:

- Antibacterial Properties: Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria .

- Potential Drug Candidates: The structural characteristics of this compound suggest it could interact with biological macromolecules, influencing metabolic pathways and potentially leading to new therapeutic agents.

Case Studies and Research Findings

Several studies have explored the applications and implications of this compound:

-

Antibacterial Activity Study:

- A series of derivatives were synthesized to evaluate their inhibitory effects on bacterial strains, demonstrating significant antibacterial activity against resistant strains like Staphylococcus aureus and Escherichia coli.

- Results indicated that modifications to the nitro group enhanced antibacterial potency .

- Synthesis Pathways:

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-2-methyl-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The ester group allows for hydrolysis under physiological conditions, releasing the active components .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzoate Esters with Fluorine and Nitro Groups

The structural and functional similarities of Methyl 3-fluoro-2-methyl-4-nitrobenzoate to related compounds are critical for understanding its unique properties. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Ester Group Influence : Replacing the methyl ester with an ethyl group (e.g., Ethyl 3-fluoro-2-methyl-4-nitrobenzoate) increases molecular weight slightly but may reduce electrophilicity due to steric effects.

Positional Isomerism: Methyl 2-fluoro-3-nitrobenzoate (2-F, 3-NO₂) exhibits distinct reactivity compared to the target compound. The meta-nitro group in this isomer reduces steric hindrance, favoring nucleophilic aromatic substitution (SNAr) reactions.

Biological Activity: Compounds like Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate demonstrate how additional substituents (e.g., amino groups) can introduce hydrogen-bonding capabilities, making them candidates for drug design.

Biological Activity

Methyl 3-fluoro-2-methyl-4-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various pathogens, and potential applications.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 213.16 g/mol. The compound features a benzoate structure with a nitro group, a fluorine atom, and a methyl group attached to the aromatic ring. The presence of the nitro group is often associated with increased biological activity, making this compound a subject of interest in drug development.

The mechanism of action for this compound involves several key interactions:

- Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Fluorine Influence : The fluorine atom may enhance the compound's reactivity and binding affinity to biological targets, influencing its pharmacological properties.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Compounds with similar structures have shown efficacy against various bacterial strains:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 7a | E. coli | 1–4 |

| 7a | S. aureus | <0.03125 |

| 7a | K. pneumoniae | 1–4 |

The above data demonstrates that compounds derived from or related to this compound can effectively inhibit both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, there are indications that similar compounds may also exhibit antifungal activity. This potential is attributed to their structural characteristics, particularly the presence of the nitro group, which is known to enhance biological activity.

Anticancer Activity

Recent studies have explored the anticancer properties of related compounds. For instance, certain derivatives have shown effective inhibition of microtubule assembly and induced apoptosis in breast cancer cell lines at concentrations as low as . These findings suggest that this compound could also possess anticancer properties worthy of further investigation .

Case Studies

- Antimycobacterial Activity : A study synthesized derivatives similar to this compound and evaluated their activity against Mycobacterium tuberculosis. The most potent derivative exhibited an MIC value of , indicating significant potential for developing new antitubercular agents .

- Microtubule Destabilization : Compounds derived from this class were assessed for their ability to destabilize microtubules in cancer cells. Results showed a significant reduction in microtubule assembly at concentrations around , suggesting a mechanism for their anticancer effects .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-fluoro-2-methyl-4-nitrobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : A plausible route involves sequential functionalization of a benzoate precursor. For example:

Methylation : Introduce the 2-methyl group via alkylation of a precursor like 3-fluoro-4-nitrobenzoic acid using methyl iodide and a base (e.g., K₂CO₃) in DMF .

Esterification : Convert the carboxylic acid to the methyl ester using methanol and H₂SO₄ as a catalyst .

Key considerations include temperature control (nitration is exothermic) and regioselectivity. Nitration at the 4-position is favored due to the electron-withdrawing effects of the fluorine and ester groups. Yields can vary (50–70%) depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H NMR to identify aromatic protons (split patterns due to fluorine coupling) and the methyl ester (singlet at ~3.9 ppm). ¹⁹F NMR confirms fluorine presence (~-110 ppm for meta-fluorine).

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular weight (C₁₀H₉FNO₄: theoretical [M]⁺ = 226.05).

- HPLC : Assess purity (>95% recommended for research), using a C18 column and UV detection at 254 nm .

Q. How does the compound’s solubility and stability affect experimental design?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. For reactions, use DCM or THF.

- Stability : The nitro group may cause photodegradation. Store in amber vials at –20°C under inert atmosphere. Monitor decomposition via TLC or HPLC over time .

Advanced Research Questions

Q. How do the electronic effects of the 3-fluoro and 4-nitro substituents influence further functionalization of the aromatic ring?

- Methodological Answer :

- Nitro Group : Strongly deactivating and meta-directing, limiting electrophilic substitution.

- Fluorine : Moderately deactivating but ortho/para-directing.

Competing effects may lead to mixed regiochemistry in reactions like halogenation. Computational modeling (e.g., DFT) can predict reactive sites. For example, acylation is more likely at the 5-position (meta to nitro, ortho to fluorine). Validate with kinetic studies .

Q. How can contradictory spectral data (e.g., unexpected ¹H NMR shifts) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects like rotational barriers caused by steric hindrance from the 2-methyl group.

- 2D NMR (COSY, NOESY) : Assign overlapping peaks by correlating coupled protons.

- Cross-Validation : Compare with analogs (e.g., methyl 3-fluoro-4-nitrobenzoate ) to isolate substituent-specific shifts.

Q. What strategies mitigate side reactions during derivatization (e.g., ester hydrolysis or nitro reduction)?

- Methodological Answer :

- Hydrolysis Prevention : Avoid strong bases; use mild conditions (e.g., LiAlH₄ for selective nitro reduction).

- Protecting Groups : Temporarily protect the nitro group via hydrogenation (Pd/C, H₂) before functionalizing the ring.

- Catalyst Screening : Test Pd-, Ni-, or Ru-based catalysts for chemo-selective transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.